molecular formula C24H28N2O6 B14293660 (E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol CAS No. 126661-38-9

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol

Cat. No.: B14293660
CAS No.: 126661-38-9
M. Wt: 440.5 g/mol
InChI Key: LSIIKOJUINTGGC-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the construction of the main carbon skeleton through reactions such as aldol condensation, Michael addition, or Wittig reaction.

    Introduction of Functional Groups: Functional groups such as the tert-butylamino group, pyridinyl group, and phenoxy group are introduced through nucleophilic substitution, electrophilic addition, or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

126661-38-9

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol

InChI

InChI=1S/C20H24N2O2.C4H4O4/c1-20(2,3)22-14-18(23)15-24-19-7-5-4-6-17(19)9-8-16-10-12-21-13-11-16;5-3(6)1-2-4(7)8/h4-7,10-13,18,22-23H,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LSIIKOJUINTGGC-WLHGVMLRSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=NC=C2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=NC=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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